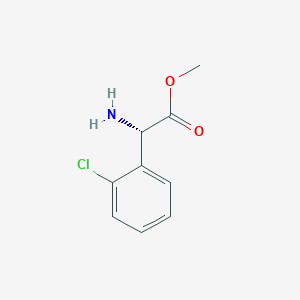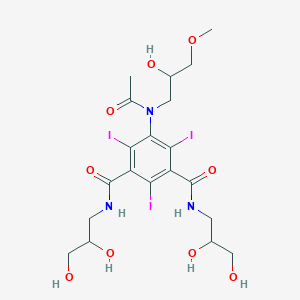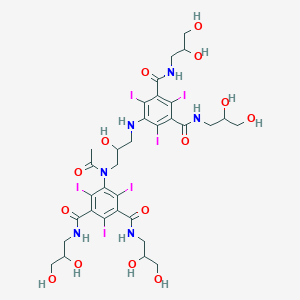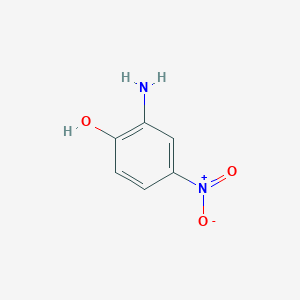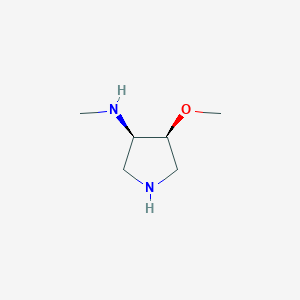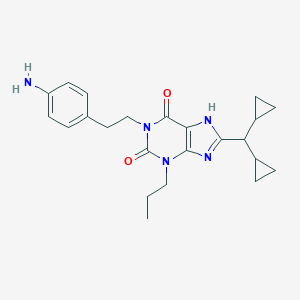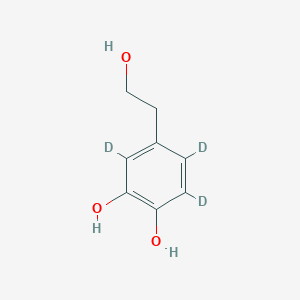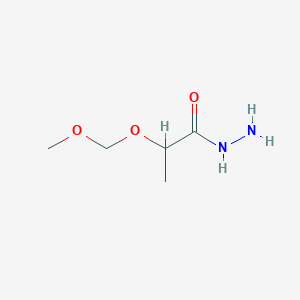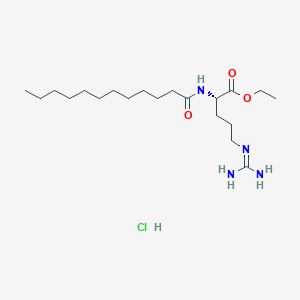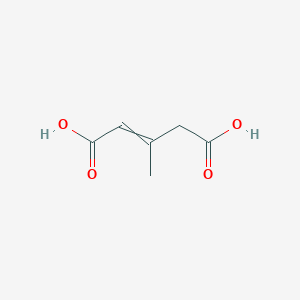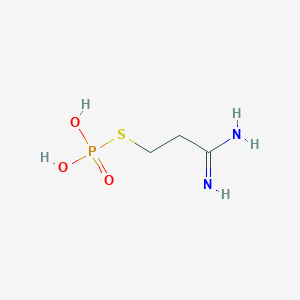
S-(2-Amidinoethyl)thiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Amidinoethyl)thiophosphate, also known as SAET, is a chemical compound that has been extensively studied for its potential applications in scientific research. SAET is a thiophosphate derivative that belongs to the class of organophosphorus compounds. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of S-(2-Amidinoethyl)thiophosphate involves its ability to inhibit the activity of cholinesterase enzymes. Cholinesterase enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the transmission of nerve impulses. By inhibiting the activity of cholinesterase enzymes, S-(2-Amidinoethyl)thiophosphate increases the levels of acetylcholine in the brain, leading to improved cognitive function.
Efectos Bioquímicos Y Fisiológicos
S-(2-Amidinoethyl)thiophosphate has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. S-(2-Amidinoethyl)thiophosphate has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using S-(2-Amidinoethyl)thiophosphate in lab experiments include its ability to inhibit cholinesterase activity and increase the levels of acetylcholine in the brain, making it a promising candidate for the treatment of various diseases. However, the use of S-(2-Amidinoethyl)thiophosphate in lab experiments requires careful handling of hazardous chemicals and should be carried out in a well-equipped laboratory.
Direcciones Futuras
There are several future directions for the study of S-(2-Amidinoethyl)thiophosphate. One potential direction is the development of S-(2-Amidinoethyl)thiophosphate-based drugs for the treatment of various diseases, including Alzheimer's disease and Parkinson's disease. Another potential direction is the study of S-(2-Amidinoethyl)thiophosphate's anti-inflammatory and antioxidant properties, which could lead to the development of new treatments for inflammatory diseases. Additionally, further research could be conducted to explore the potential uses of S-(2-Amidinoethyl)thiophosphate in the field of neuroscience, particularly in the study of cognitive function and memory.
Métodos De Síntesis
S-(2-Amidinoethyl)thiophosphate can be synthesized through a variety of methods, including the reaction of thiophosphoryl chloride with ethylenediamine. Another method involves the reaction of thiophosphoryl chloride with 2-aminoethanol, followed by the addition of ammonia. The synthesis of S-(2-Amidinoethyl)thiophosphate requires careful handling of hazardous chemicals and should be carried out in a well-equipped laboratory.
Aplicaciones Científicas De Investigación
S-(2-Amidinoethyl)thiophosphate has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for various research studies. S-(2-Amidinoethyl)thiophosphate has been studied for its potential as a cholinesterase inhibitor and for its ability to inhibit acetylcholinesterase activity. It has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
Propiedades
Número CAS |
149206-93-9 |
|---|---|
Nombre del producto |
S-(2-Amidinoethyl)thiophosphate |
Fórmula molecular |
C3H9N2O3PS |
Peso molecular |
184.16 g/mol |
Nombre IUPAC |
(3-amino-3-iminopropyl)sulfanylphosphonic acid |
InChI |
InChI=1S/C3H9N2O3PS/c4-3(5)1-2-10-9(6,7)8/h1-2H2,(H3,4,5)(H2,6,7,8) |
Clave InChI |
YTRAEXCLCYQLDM-UHFFFAOYSA-N |
SMILES |
C(CSP(=O)(O)O)C(=N)N |
SMILES canónico |
C(CSP(=O)(O)O)C(=N)N |
Otros números CAS |
149206-93-9 |
Sinónimos |
S,beta-amidinoethyl thiophosphate S-(2-amidinoethyl)thiophosphate S-(beta-amidinoethyl)thiophosphate S-AmEtTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





